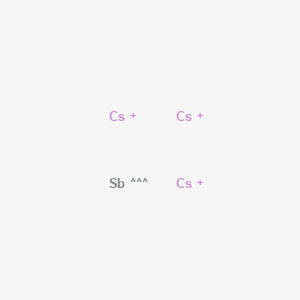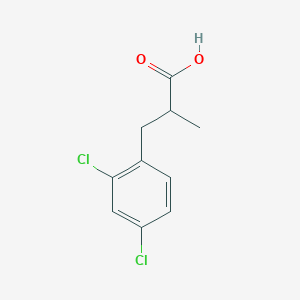
Cesium antimonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cesium antimonide is a compound composed of cesium and antimony. It is known for its excellent photoemissive properties, making it a valuable material in various scientific and industrial applications. This compound is particularly noted for its high quantum efficiency and low thermal emittance, which are essential characteristics for photocathodes used in electron sources.
準備方法
Synthetic Routes and Reaction Conditions: Cesium antimonide can be synthesized through various methods, including molecular-beam epitaxy and pulsed laser deposition. In molecular-beam epitaxy, cesium and antimony are deposited onto a substrate in a vacuum chamber, allowing for precise control over the film’s thickness and composition . Pulsed laser deposition involves the use of a high-energy laser to ablate a target material, which then deposits onto a substrate .
Industrial Production Methods: Industrial production of this compound typically involves the thermal evaporation of cesium and antimony in a vacuum environment. This method ensures the formation of high-purity this compound films with minimal contamination .
化学反応の分析
Types of Reactions: Cesium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s exposure to different reagents and environmental conditions.
Common Reagents and Conditions:
Oxidation: this compound can react with oxygen to form cesium oxide and antimony oxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas.
Substitution: Substitution reactions involving this compound can occur when it is exposed to halogens or other reactive species.
Major Products Formed:
Oxidation: Cesium oxide and antimony oxide
Reduction: Metallic cesium and antimony
Substitution: Cesium halides and antimony halides
科学的研究の応用
Cesium antimonide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Photocathodes: this compound is widely used in photocathodes for electron sources in free-electron lasers and electron diffraction experiments.
Photon Detectors: The compound is also used in photon detectors, where its photoemissive properties enable the efficient conversion of photons into electrons.
Medical Imaging: this compound-based photocathodes are employed in medical imaging devices, enhancing the resolution and sensitivity of imaging techniques.
Industrial Applications: In industry, this compound is used in various applications requiring high-efficiency electron sources, such as in the production of high-brightness electron beams for material analysis and inspection.
作用機序
The mechanism by which cesium antimonide exerts its effects is primarily through the photoelectric effect. When photons strike the surface of this compound, electrons are emitted due to the energy transfer from the photons to the electrons. This process is highly efficient in this compound due to its favorable electronic structure and low work function . The emitted electrons can then be collected and used in various applications, such as in photocathodes and photon detectors.
類似化合物との比較
- Cesium-potassium-antimonide
- Potassium-antimonide
- Sodium-antimonide
Cesium antimonide’s unique combination of high quantum efficiency, low thermal emittance, and stability under vacuum conditions makes it a valuable material for a wide range of scientific and industrial applications.
特性
InChI |
InChI=1S/3Cs.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGTUGKSLIJMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Cs+].[Cs+].[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.476 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12018-68-7 |
Source


|
| Record name | Antimony, compd. with cesium (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012018687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with cesium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with cesium (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3365023.png)






![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)

![Hexacalcium hexaoxotris[sulfato(2-)]dialuminate(12-)](/img/structure/B3365073.png)



